Difluoromethyl 3-methylphenyl sulphide
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Overview
Description
Difluoromethyl 3-methylphenyl sulphide: is an organosulfur compound characterized by the presence of a difluoromethyl group attached to a 3-methylphenyl ring through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methylphenyl thiol with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under basic conditions . The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of difluoromethyl 3-methylphenyl sulphide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of more efficient and environmentally friendly difluoromethylating agents is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 3-methylphenyl sulphide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The aromatic ring can undergo coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the difluoromethyl group under basic conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Difluoromethylated derivatives with various functional groups.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
Difluoromethyl 3-methylphenyl sulphide has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of difluoromethyl 3-methylphenyl sulphide involves its interaction with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The sulfur atom can form strong interactions with metal ions and proteins, potentially leading to enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulphide: Lacks the methyl group on the aromatic ring.
Trifluoromethyl 3-methylphenyl sulphide: Contains a trifluoromethyl group instead of a difluoromethyl group.
Methyl 3-methylphenyl sulphide: Lacks the difluoromethyl group.
Uniqueness
Difluoromethyl 3-methylphenyl sulphide is unique due to the presence of both the difluoromethyl and 3-methylphenyl groups, which confer distinct chemical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the 3-methylphenyl group provides additional steric and electronic effects .
Properties
IUPAC Name |
1-(difluoromethylsulfanyl)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNWQRPJFDIMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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